L-Cysteine hydrochloride can be sourced from both animal and plant proteins through hydrolysis or enzymatic processes. It is classified as a thiol-containing amino acid, characterized by the presence of a sulfhydryl group (-SH) in its structure. This functional group is responsible for many of its biochemical properties, including its role in protein folding and stability.
The synthesis of L-Cysteine hydrochloride can be achieved through several methods:
L-Cysteine hydrochloride has the molecular formula C₃H₇ClN₂O₂S, with a molar mass of approximately 157.6 g/mol. The structure consists of:
The presence of the sulfur atom in its side chain allows L-cysteine to form disulfide bonds with other cysteine residues, which are crucial for the tertiary structure of proteins.
The molecular structure can be represented as follows:
This structure highlights the connectivity between the amino group, carboxyl group, and thiol group.
L-Cysteine hydrochloride participates in various chemical reactions:
L-Cysteine acts primarily as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. It also serves as a precursor for the synthesis of glutathione, a critical antioxidant that plays a vital role in cellular defense mechanisms.
The mechanism involves:
L-Cysteine hydrochloride is characterized by several physical and chemical properties:
These properties make it suitable for various applications in pharmaceuticals and food industries.
L-Cysteine hydrochloride has diverse applications:
L-Cysteine hydrochloride has the linear formula HSCH₂CH(NH₂)COOH · HCl, with a molecular weight of 157.62 g/mol for the anhydrous form (CAS: 52-89-1) and 175.63 g/mol for the monohydrate (CAS: 7048-04-6) [3] [6] [8]. The hydrochloride group ionically bonds to the amino group, forming a crystalline, white powder highly soluble in water (>23 mg/mL) but insoluble in nonpolar solvents. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula (Anhydrous) | C₃H₇NO₂S · HCl | [3] |
Molecular Weight (Anhydrous) | 157.62 g/mol | [3] |
Molecular Formula (Monohydrate) | C₃H₇NO₂S · HCl · H₂O | [8] |
Molecular Weight (Monohydrate) | 175.63 g/mol | [8] |
Solubility in Water | >23 mg/mL (25°C) | [8] |
pKa (Carboxyl Group) | 2.35 | [8] |
pKa (Amino Group) | 9.05 | [8] |
Optical Rotation ([α]₂₀D) | +5.5° to +7.0° (c = 2, H₂O) | [6] |
In microorganisms like Escherichia coli, L-cysteine biosynthesis proceeds via a two-step pathway:
Notably, wild-type CysE and CysM enzymes contain cysteine residues, creating a "chicken-and-egg" paradox: cysteine is required to synthesize enzymes that produce it. Synthetic biology breakthroughs have resolved this by engineering cysteine-free variants:
Metabolic engineering strategies in industrial strains (e.g., E. coli, Corynebacterium glutamicum) focus on:
Strain | Modification | Yield (g/L) | Reference |
---|---|---|---|
E. coli JM240 | Feedback-resistant CysE (M256I) | 0.03 | [9] |
E. coli JM39 | Enhanced CysE activity + degradation knockout | 0.60 | [9] |
E. coli W3110 | Carbon/sulfur module balancing | 11.94 | [9] |
C. glutamicum CYS | Export enhancement + biosynthesis | 0.45 | [9] |
Early industrial production (pre-1980s) relied on hydrolysis of keratin from human hair or feathers, requiring 10 kg of raw material and 2.7 kg HCl per kg of cysteine. This process generated toxic waste and foul odors [4] [9]. The 1990s saw a shift to enzymatic biotransformation using Pseudomonas spp., which converts DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine via three enzymes:
Though greener than hydrolysis, enzymatic methods faced substrate inhibition and high costs. The 21st century ushered in direct fermentation using engineered strains. Key milestones include:
Era | Method | Key Advance | Limitation |
---|---|---|---|
Pre-1980s | Keratin Hydrolysis | Low-cost raw materials | Environmental pollution |
1990s–2000s | Enzymatic Biotransformation | Pseudomonas-derived atcB/atcC enzymes | L-Cysteine toxicity to enzymes |
2010s–Present | Fermentation | Cysteine-free enzymes; Efflux pumps (YdeD) | Cellular redox imbalance |
Compounds Mentioned in the Article
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7